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Compound of Interest

(5-Chloro-6-propoxypyridin-3-
Compound Name:
yl)boronic acid

Cat. No.: B1463818

An In-Depth Technical Guide to the Physicochemical Properties of (5-Chloro-6-
propoxypyridin-3-yl)boronic acid

For research, drug discovery, and development professionals, a comprehensive understanding
of a molecule's fundamental properties is paramount. (5-Chloro-6-propoxypyridin-3-
yl)boronic acid is a heterocyclic building block of significant interest, particularly for its utility in
constructing complex molecular architectures relevant to medicinal chemistry. This guide
provides an in-depth analysis of its physicochemical properties, analytical characterization, and
synthetic applications, grounded in established scientific principles.

Core Molecular and Physical Properties

(5-Chloro-6-propoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid. The
presence of a chlorine atom, a propoxy group, and the boronic acid moiety on the pyridine ring
creates a unique combination of electronic and steric features that dictate its reactivity and
physical behavior. Boronic acids are known to be versatile synthetic intermediates due to their
stability, low toxicity, and reactivity in reactions like the Suzuki-Miyaura coupling.[1]

Quantitative data for this specific molecule is consolidated below. It is important to note that
properties such as melting point can be difficult to measure accurately for boronic acids, as
they may reflect dehydration or decomposition points rather than a true melt.[2] This
phenomenon arises from the tendency of boronic acids to form cyclic anhydrides known as
boroxines upon heating.[2]
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Property Value Source | Notes
CAS Number 1150114-70-7 [3]

Molecular Formula CsH11BCINOs Calculated
Molecular Weight 215.44 g/mol Calculated

Typically an off-white to pale
Appearance .
yellow solid.

Inferred from similar

compounds.

Not definitively reported.
Analogues like 5-chloro-6-
isopropoxypyridin-3-ylboronic
acid melt around 120-125°C.

Melting Point [4] The absence of the alkyl
chain in 5-Chloro-3-
pyridineboronic acid results in
a much higher melting point of
255-260 °C.[5]

Generally soluble in organic
solvents like methanol,
ethanol, and
dimethylformamide (DMF);
N slightly soluble in water.[4]

Solubility Solubility in agueous media
can be enhanced by the
addition of polyols like
mannitol, which form boronate

esters and lower the pKa.[6]

Estimated to be in the range of
typical aryl boronic acids (pKa
4-10).[7] The electron-
withdrawing nature of the

pKa . o
chloro- and nitrogen-containing
pyridine ring likely results in a
lower pKa compared to simple

phenylboronic acid.
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Structural Elucidation and Analytical
Characterization

Confirming the identity, purity, and stability of (5-Chloro-6-propoxypyridin-3-yl)boronic acid
is critical. A multi-technique approach is required for comprehensive characterization.

Workflow for Analytical Characterization

The following diagram outlines a logical workflow for the complete analytical characterization of
a newly synthesized or procured batch of the title compound.

Figure 1: Analytical Characterization Workflow
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Caption: Logical workflow for the analysis of (5-Chloro-6-propoxypyridin-3-yl)boronic acid.

High-Performance Liquid Chromatography (HPLC &
UHPLC)

HPLC and UHPLC are the primary techniques for assessing the purity of boronic acids. A
common issue is the on-column dehydration or interaction with column hardware, which can be
mitigated by using advanced column technologies.

Exemplary UHPLC-MS Protocol: This protocol is designed for high-throughput analysis, crucial
for reaction monitoring in drug discovery.[8][9]

 Instrumentation: An Ultra-High-Performance Liquid Chromatography system coupled to an
Electrospray lonization Mass Spectrometer (ESI-MS).

e Column: Acquity BEH C18, 1.7 um, 2.1 x 50 mm (or equivalent).[9]
e Mobile Phase A: 10 mM Ammonium Acetate in Water.
e Mobile Phase B: Acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to
initial conditions and re-equilibrate for 0.5 minutes. (Total run time ~2.5 minutes).

e Flow Rate: 0.6 mL/min.

e Column Temperature: 40 °C.

e Injection Volume: 1 pL.

o Detection: UV (PDA) at 254 nm and ESI-MS in positive ion mode.
o MS Parameters (Rationale):

o Scan Range: m/z 100-500.
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o Capillary Voltage: 3.0 kV.

o Cone Voltage: 25 V. Expertise Note: The cone voltage is a critical parameter. A low to
moderate cone voltage is chosen to ensure efficient ionization of the parent molecule while
minimizing in-source fragmentation or dehydration to the boroxine form, which can
complicate mass spectra interpretation.[9]

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight. For boronic acids, observing
the characteristic isotopic pattern of boron (*°B at ~20% and 1B at ~80%) is a useful diagnostic
tool, though often challenging to resolve in low-resolution instruments.[2] The expected [M+H]*
ion for CsH1:BCINOs would be m/z 216.05.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation.

» 'H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, the
triplet and sextet for the propoxy chain's ethyl group, and the methylene protons adjacent to
the oxygen. The boronic acid protons (-OH) are often broad and may exchange with solvent,
making them difficult to observe.

e 13C NMR: Will confirm the number of unique carbon environments in the molecule.

e 1B NMR: This specialized technique is highly informative for boron-containing compounds. A
single, broad signal is expected, typically in the range of d 18-30 ppm for trigonal planar
arylboronic acids.

Reactivity and Synthetic Utility

The primary application of (5-Chloro-6-propoxypyridin-3-yl)boronic acid in drug
development is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10][11]
[12] This palladium-catalyzed reaction forms a C-C bond between the boronic acid's pyridyl ring
and an aryl or heteroaryl halide/triflate, a cornerstone transformation in modern medicinal
chemistry.[13]
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The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and
reductive elimination. The base plays a crucial role in activating the boronic acid to form a more
nucleophilic boronate species, facilitating the transmetalation step.[12]

Figure 2: Suzuki-Miyaura Catalytic Cycle
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Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a robust starting point for coupling (5-Chloro-6-propoxypyridin-3-
yl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent
is often necessary for challenging substrates.
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» Reaction Setup: To a sealable reaction vial, add (5-Chloro-6-propoxypyridin-3-yl)boronic
acid (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0
equivalents), and a palladium catalyst/ligand system (e.g., Pd(dppf)Clz at 3 mol%).

o Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 4:1
vIv).

 Inerting: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
» Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-18 hours.
e Monitoring: Monitor the reaction progress by UHPLC-MS or TLC.

o Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water, followed by brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude residue by flash column chromatography on silica
gel to yield the desired biaryl product.

Handling, Storage, and Safety

o Handling: (5-Chloro-6-propoxypyridin-3-yl)boronic acid may be irritating to the eyes, skin,
and respiratory tract.[4] Always handle in a well-ventilated fume hood while wearing
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat.[4]

» Storage: Store in a cool, dry, and well-ventilated area, away from moisture and strong
oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon) at 2-8°C is
recommended to prevent degradation.[5][14]

o Safety: The product is intended for research and development use only and must be handled
by qualified personnel.[15]

Conclusion

(5-Chloro-6-propoxypyridin-3-yl)boronic acid is a valuable and versatile building block for
the synthesis of complex, biologically relevant molecules. Its utility is primarily demonstrated
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through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough
understanding of its physicochemical properties, supported by rigorous analytical
characterization, is essential for its effective application in drug discovery and development
programs. The protocols and insights provided in this guide serve as a foundational resource
for scientists working with this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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